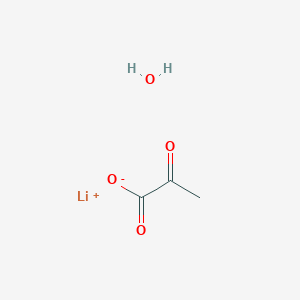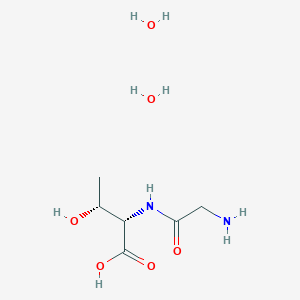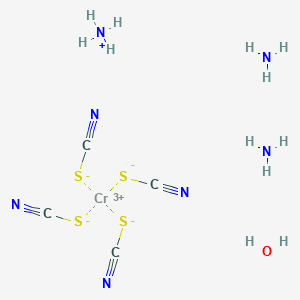
Ammonium peineckate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium peineckate monohydrate can be synthesized through the reaction of ammonium thiocyanate with chromium(III) chloride in an aqueous solution. The reaction typically involves the following steps:
- Dissolve ammonium thiocyanate in water.
- Add chromium(III) chloride to the solution.
- Heat the mixture to facilitate the reaction.
- Allow the solution to cool, leading to the crystallization of this compound.
Industrial Production Methods: This involves maintaining precise reaction conditions and ensuring the purity of the reactants to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: Ammonium peineckate monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different chromium oxidation states.
Reduction: It can also be reduced, typically involving the reduction of chromium(III) to chromium(II).
Substitution: Ligand substitution reactions can occur, where the thiocyanate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc can be used.
Substitution: Ligands like ammonia or ethylenediamine can be introduced under controlled conditions to facilitate substitution reactions.
Major Products:
Oxidation: Chromium(VI) compounds.
Reduction: Chromium(II) complexes.
Substitution: New coordination complexes with different ligands
Scientific Research Applications
Ammonium peineckate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in titrimetric, gravimetric, and spectrophotometric assays.
Biology: Employed in studies involving the quantification of biological molecules.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of catalysts and in various analytical techniques
Mechanism of Action
The mechanism of action of ammonium peineckate monohydrate involves its ability to form stable coordination complexes with various ligands. The chromium center in the compound can undergo redox reactions, making it useful in oxidation-reduction studies. The thiocyanate ligands can participate in ligand exchange reactions, allowing the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Ammonium Reineckate: Similar in structure and properties but without the monohydrate form.
Chromium(III) Thiocyanate Complexes: Share similar coordination chemistry but differ in ligand composition.
Uniqueness: Ammonium peineckate monohydrate is unique due to its specific coordination environment and the presence of both ammonium and thiocyanate ligands. This combination allows for versatile chemical reactivity and a wide range of applications in various fields .
Properties
IUPAC Name |
azanium;azane;chromium(3+);tetrathiocyanate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CHNS.Cr.3H3N.H2O/c4*2-1-3;;;;;/h4*3H;;3*1H3;1H2/q;;;;+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXRCIGWICAQSQ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.[Cr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12CrN7OS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
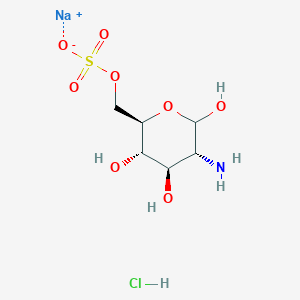
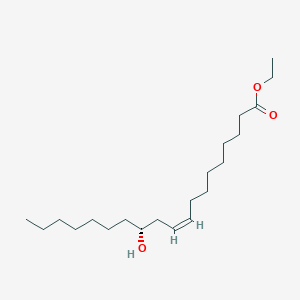

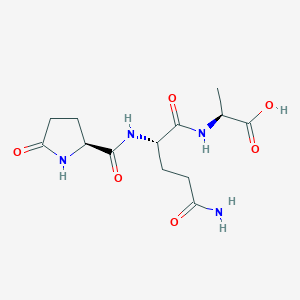
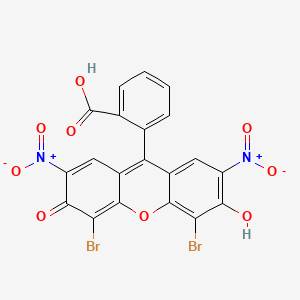
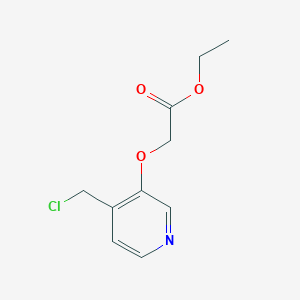
![[2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B8022353.png)
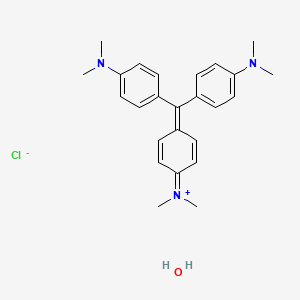
![sodium;2-[(Z)-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(3-bromo-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B8022365.png)
![sodium;4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenolate](/img/structure/B8022368.png)
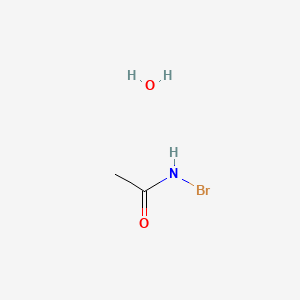
![2-[[7'-[[Bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B8022381.png)
